molecular formula C10H8Cl4N6 B14789681 Pyrimidine, 4,4'-(ethylenediimino)bis[2,6-dichloro-

Pyrimidine, 4,4'-(ethylenediimino)bis[2,6-dichloro-

Cat. No.: B14789681
M. Wt: 354.0 g/mol
InChI Key: WNRLLFQUCQRPCP-UHFFFAOYSA-N
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Description

Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, with nitrogen atoms at positions 1 and 3 in the ring. This specific compound is characterized by the presence of two pyrimidine rings connected by an ethylenediimino bridge and substituted with chlorine atoms at positions 2 and 6 on each ring. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of β-dicarbonyl compounds with amidines. For example, the reaction of ethyl cyanoacetate with formamidine acetate in the presence of a base like sodium ethoxide can yield 2,4,6-trichloropyrimidine.

    Introduction of the Ethylenediimino Bridge: The ethylenediimino bridge can be introduced by reacting the pyrimidine derivative with ethylenediamine under controlled conditions. This step often requires a catalyst and specific reaction conditions to ensure the formation of the desired bis-substituted product.

    Chlorination: The final step involves the chlorination of the pyrimidine rings at positions 2 and 6. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation typically affects the ethylenediimino bridge, leading to the formation of corresponding imine or amide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the chlorine substituents or the ethylenediimino bridge, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of methoxy or tert-butyl derivatives.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones, forming Schiff bases or other condensation products.

Scientific Research Applications

Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with nucleic acids and proteins makes it valuable in drug discovery and molecular biology.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] involves its interaction with specific molecular targets. The compound can bind to enzymes, nucleic acids, or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. In nucleic acids, the compound can intercalate between base pairs, disrupting DNA replication and transcription. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] can be compared with other pyrimidine derivatives, such as:

    2,4,6-Trichloropyrimidine: This compound lacks the ethylenediimino bridge and has different reactivity and applications. It is primarily used as an intermediate in organic synthesis.

    4,6-Dichloropyrimidine: Similar to the previous compound but with fewer chlorine substituents, it has distinct chemical properties and uses.

    Pyrimidine-2,4-diamine: This compound has amino groups instead of chlorine substituents, leading to different biological activities and applications.

The uniqueness of Pyrimidine, 4,4’-(ethylenediimino)bis[2,6-dichloro-] lies in its bis-substituted structure, which imparts specific chemical and biological properties not found in simpler pyrimidine derivatives.

Properties

Molecular Formula

C10H8Cl4N6

Molecular Weight

354.0 g/mol

IUPAC Name

N,N'-bis(2,6-dichloropyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H8Cl4N6/c11-5-3-7(19-9(13)17-5)15-1-2-16-8-4-6(12)18-10(14)20-8/h3-4H,1-2H2,(H,15,17,19)(H,16,18,20)

InChI Key

WNRLLFQUCQRPCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)NCCNC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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